molecular formula C11H21NO2S B13318779 4-Mercapto-3-methyl-piperidine-1-carboxylic acid tert-butyl ester

4-Mercapto-3-methyl-piperidine-1-carboxylic acid tert-butyl ester

Katalognummer: B13318779
Molekulargewicht: 231.36 g/mol
InChI-Schlüssel: JUGWHHKIXZGOAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Mercapto-3-methyl-piperidine-1-carboxylic acid tert-butyl ester is an organic compound with the molecular formula C11H21NO2S It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a mercapto group (–SH) and a tert-butyl ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Mercapto-3-methyl-piperidine-1-carboxylic acid tert-butyl ester typically involves the reaction of 3-methylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The mercapto group can be introduced through a nucleophilic substitution reaction using thiol reagents.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: The mercapto group (–SH) can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions to form corresponding thiols or amines.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide (H2O2), sodium hypochlorite (NaOCl).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Thiols, amines, and alcohols.

Major Products:

    Disulfides: Formed through oxidation of the mercapto group.

    Thiols: Resulting from reduction reactions.

    Amides and Esters: Formed through substitution reactions involving the ester group.

Wissenschaftliche Forschungsanwendungen

4-Mercapto-3-methyl-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Wirkmechanismus

The mechanism of action of 4-Mercapto-3-methyl-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially affecting enzyme activity and signaling pathways. The ester group can undergo hydrolysis, releasing the active piperidine derivative, which can interact with biological targets.

Vergleich Mit ähnlichen Verbindungen

  • 4-(Methylaminomethyl)-1-piperidinecarboxylic acid tert-butyl ester
  • tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate
  • N-Boc-4-piperidinecarboxylic acid methyl ester

Comparison: 4-Mercapto-3-methyl-piperidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the mercapto group, which imparts distinct reactivity compared to similar compounds. The combination of the piperidine ring, mercapto group, and tert-butyl ester makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Eigenschaften

Molekularformel

C11H21NO2S

Molekulargewicht

231.36 g/mol

IUPAC-Name

tert-butyl 3-methyl-4-sulfanylpiperidine-1-carboxylate

InChI

InChI=1S/C11H21NO2S/c1-8-7-12(6-5-9(8)15)10(13)14-11(2,3)4/h8-9,15H,5-7H2,1-4H3

InChI-Schlüssel

JUGWHHKIXZGOAD-UHFFFAOYSA-N

Kanonische SMILES

CC1CN(CCC1S)C(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.